

Preclinical Toxicological Profile of alpha-Pyrrolidinohexanophenone (α-PHP): An In-depth

Technical Guide

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Compound of Interest		
Compound Name:	a-PHP, Crystal	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyrrolidinohexanophenone (α -PHP) is a potent synthetic cathinone that has emerged as a recreational drug of abuse, raising significant public health concerns. This technical guide provides a comprehensive overview of the preclinical toxicological profile of α -PHP, drawing from a range of in vivo and in vitro studies. The document focuses on the neurotoxic, behavioral, and systemic toxicities of α -PHP, with a particular emphasis on its effects on the central nervous, cardiovascular, and hepatic systems. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals. While significant data exists for the neurobehavioral effects of α -PHP, preclinical information on its specific cardiotoxicity and hepatotoxicity remains limited. This guide addresses these gaps by incorporating data from closely related analogs and in vitro studies to provide a broader understanding of the potential risks associated with α -PHP exposure.

Introduction

alpha-Pyrrolidinohexanophenone (α -PHP) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances such as α -PVP.[1] It acts primarily as a potent norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased synaptic



concentrations of these neurotransmitters and subsequent psychostimulant effects.[2] The growing prevalence of α -PHP in the illicit drug market necessitates a thorough understanding of its toxicological profile to inform public health responses, clinical management of intoxications, and forensic investigations. This guide synthesizes the available preclinical data to provide a detailed overview of the toxicological characteristics of α -PHP.

Pharmacological Profile Mechanism of Action

The primary mechanism of action of α -PHP is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a significantly lower affinity for the serotonin transporter (SERT).[2] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced signaling.[2] This mechanism is consistent with its stimulant effects and high abuse potential.

digraph "alpha_PHP_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.8, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#202124"]; Figure 1: Mechanism of action of α -PHP.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and elimination of α -PHP.

Table 1: Summary of Pharmacokinetic Parameters of α -PHP in Rodents



Parameter	Species	Dose and Route	Value	Reference(s)
Half-life (t½)	Human	Not specified	37 hours	[3]
Plasma Levels	Male Mice	30 mg/kg, i.p.	Higher than females	[4][5]
Brain Levels	Male Mice	30 mg/kg, i.p.	Detectable at 35 min	[4][5]
Kidney Levels	Male Mice	30 mg/kg, i.p.	Detectable at 35 min	[4][5]
Elimination	Male Mice	30 mg/kg, i.p.	Different from females	[4][5]

Neurotoxicity and Behavioral Effects Locomotor Activity

 $\alpha\text{-PHP}$ has been shown to dose-dependently increase locomotor activity in rodents, a hallmark of psychostimulant drugs.

Table 2: Effects of $\alpha\text{-PHP}$ on Locomotor Activity in Rodents

Species	Dose Range (mg/kg, i.p.)	Effect	Reference(s)
Female Rats	5, 10	Suppressed wheel activity	[6]
Swiss-Webster Mice	1 - 25	Inverted-U dose-effect on locomotor activity	[7]
CD-1 Mice	0.1 - 30	Varied effects on behavioral responses in males and females	[4][5]



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Figure 2: Experimental workflow for locomotor activity assessment.

Abuse Liability

Intracranial self-stimulation (ICSS) studies in rats have demonstrated that α -PHP has a high potential for abuse. Animals will readily self-administer the drug, indicating its rewarding properties.

Table 3: Abuse Liability of α -PHP in Intracranial Self-Stimulation (ICSS) Studies

Species	Doses (mg/kg, i.p.)	Effect on ICSS	Conclusion	Reference(s)
Male Sprague- Dawley Rats	1.0, 3.2	Facilitated ICSS responding	High abuse potential	[8]
Male Sprague- Dawley Rats	0.32	No alteration in ICSS response rates	Threshold dose not rewarding	[8]

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Figure 3: Experimental workflow for ICSS studies.

Systemic Toxicity Cardiotoxicity

Direct preclinical studies quantifying the cardiotoxicity of α -PHP are limited. However, clinical case reports frequently describe cardiovascular adverse effects such as tachycardia and hypertension.[4][5][9] Data from the structurally similar compound, α -PVP, provides valuable insight into the potential cardiovascular effects of α -PHP.

Table 4: Cardiovascular Effects of α -PVP in Male Rats (Telemetry Study)



Compound	Dose (mg/kg)	Effect on Mean Arterial Pressure (MAP)	Effect on Heart Rate (HR)	Reference(s)
Racemic α-PVP	1	Significant Increase	Significant Increase	[10]
Racemic α-PVP	3	Significant Increase	Significant Increase	[10]
S-α-PVP	1	Significant Increase	Significant Increase	[10]
S-α-PVP	3	Significant Increase	Significant Increase	[10]
R-α-PVP	10	Significant Increase	Significant Increase	[10]
R-α-PVP	30	Significant Increase	Significant Increase	[10]

The proposed mechanism for the cardiotoxicity of synthetic cathinones involves excessive stimulation of the sympathetic nervous system due to the inhibition of norepinephrine reuptake, leading to increased heart rate, blood pressure, and myocardial oxygen demand.

Hepatotoxicity

Specific in vivo preclinical studies on α -PHP-induced hepatotoxicity are not readily available. However, in vitro studies on other synthetic cathinones suggest that these compounds can induce liver cell damage through mechanisms involving mitochondrial dysfunction, ATP depletion, and oxidative stress. An in vitro study that included α -PHP provides some initial data on its cytotoxic effects on a rat myocardium cell line (H9C2) and a human hepatoma cell line (Hep G2).

Table 5: In Vitro Cytotoxicity of α-PHP



Cell Line	Exposure Time	IC50 (µM)	Assay	Reference(s)
H9C2 (Rat Myocardium)	24 hours	> 300	Not specified	[11]
Hep G2 (Human Hepatoma)	24 hours	> 300	Not specified	[11]

The mechanism of synthetic cathinone-induced hepatotoxicity is thought to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial damage and apoptosis.

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Figure 4: Proposed signaling pathway for synthetic cathinone-induced hepatotoxicity.

Experimental Protocols Locomotor Activity Assessment

- · Animals: Male or female rats or mice.
- Apparatus: Open-field arena equipped with infrared photobeams to automatically record locomotor activity.
- Procedure:
 - Acclimatize animals to the testing room for at least 60 minutes.
 - Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes).
 - \circ Administer α -PHP or vehicle via the desired route (e.g., intraperitoneal injection).
 - Immediately place the animal back into the arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).
 - Analyze data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.



Intracranial Self-Stimulation (ICSS)

- Animals: Male rats.
- Surgery: Stereotaxically implant a bipolar electrode into the medial forebrain bundle (MFB).
- Apparatus: Operant conditioning chamber with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.
- Procedure:
 - Allow animals to recover from surgery.
 - Train rats to press the lever to receive brain stimulation.
 - Determine the baseline rate of responding for each animal.
 - Administer α-PHP or vehicle.
 - Place the rat in the operant chamber and record the rate of lever pressing.
 - Analyze the data for changes in the rate of responding, which indicates the rewarding or aversive effects of the drug.

In Vitro Dopamine Transporter (DAT) Inhibition Assay

- Cells: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).
- Reagents: Radiolabeled dopamine ([³H]DA) or a fluorescent substrate, α-PHP, and appropriate buffers.
- Procedure:
 - Plate hDAT-expressing cells in a multi-well plate.
 - Incubate the cells with varying concentrations of α -PHP.
 - Add the radiolabeled or fluorescent substrate.



- Incubate for a specified time to allow for substrate uptake.
- Wash the cells to remove excess substrate.
- Measure the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.
- Calculate the concentration of α -PHP that inhibits 50% of the substrate uptake (IC50) to determine its potency as a DAT inhibitor.[12]

Conclusion

The preclinical data on α -PHP clearly indicate that it is a potent psychostimulant with a high abuse liability, primarily driven by its potent inhibition of dopamine and norepinephrine reuptake. Its effects on locomotor activity and self-administration behavior are well-documented in rodent models. However, there is a notable lack of specific in vivo preclinical data on the cardiotoxic and hepatotoxic effects of α -PHP. While clinical reports and studies on analogous compounds suggest a significant risk for cardiovascular adverse events, and in vitro data points towards potential hepatotoxicity through oxidative stress and mitochondrial dysfunction, further dedicated preclinical studies are crucial to fully characterize the systemic toxicity of α -PHP. This guide provides a comprehensive summary of the current knowledge and highlights the areas where further research is urgently needed to better understand and mitigate the health risks associated with this emerging drug of abuse.

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